molecular formula C13H8FN3O2 B1414460 3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-11-1

3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No.: B1414460
CAS No.: 1219454-11-1
M. Wt: 257.22 g/mol
InChI Key: VRXOROPKUFLFPC-UHFFFAOYSA-N
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Description

3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a heterocyclic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and an oxadiazole ring

Biochemical Analysis

Biochemical Properties

3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to inhibit protein-tyrosine phosphatase 1B (PTP1B), an enzyme involved in the regulation of insulin signaling and glucose homeostasis . Additionally, this compound exhibits binding affinity towards chemokine receptor type 4 (CXCR4), which is implicated in cancer metastasis and HIV infection . The nature of these interactions involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex and modulate enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways . This compound also affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . Furthermore, it influences cellular metabolism by inhibiting enzymes involved in glycolysis and oxidative phosphorylation, thereby reducing ATP production and promoting cell death in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PTP1B, inhibiting its phosphatase activity and enhancing insulin signaling . This binding involves interactions with key amino acid residues in the enzyme’s active site, leading to conformational changes that reduce enzyme activity. Additionally, the compound promotes ribosomal readthrough of mRNA containing premature stop codons, thereby restoring the production of full-length functional proteins . This mechanism is particularly relevant in the context of genetic disorders caused by nonsense mutations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function . The compound’s efficacy may decrease over extended periods due to potential adaptive responses by cells, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, beyond which the risk of toxicity increases . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . The compound also affects the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, thereby altering cellular energy production and metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . Its localization and accumulation are influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . It can also translocate to the nucleus, where it influences gene expression by modulating transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation and ubiquitination, may regulate its subcellular localization and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzohydrazide with 2-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of more efficient dehydrating agents, improved reaction conditions, and purification techniques such as recrystallization or chromatography. The goal is to achieve a high yield of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Chlorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
  • 3-[4-(2-Bromophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
  • 3-[4-(2-Methylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Uniqueness

3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-(2-fluorophenyl)pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-4-2-1-3-9(10)8-5-6-15-11(7-8)12-16-13(18)19-17-12/h1-7H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXOROPKUFLFPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NC=C2)C3=NOC(=O)N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 2
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 3
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 4
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 5
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 6
3-[4-(2-Fluorophenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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